7-Bromo-5-chloro-1H-benzimidazol-2-amine

Antiviral drug design HIV Therapeutic index

7-Bromo-5-chloro-1H-benzimidazol-2-amine (CAS: 1388021-17-7, also referred to as 4-Bromo-6-chloro-1H-benzo[d]imidazol-2-amine) is a heterocyclic small molecule with a molecular formula of C7H5BrClN3 and a molecular weight of 246.49 g/mol. It is characterized by a benzimidazole core scaffold, which is a well-established pharmacophore in medicinal chemistry, substituted at the 7-position with bromine and at the 5-position with chlorine.

Molecular Formula C7H5BrClN3
Molecular Weight 246.49 g/mol
Cat. No. B2709872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-5-chloro-1H-benzimidazol-2-amine
Molecular FormulaC7H5BrClN3
Molecular Weight246.49 g/mol
Structural Identifiers
InChIInChI=1S/C7H5BrClN3/c8-4-1-3(9)2-5-6(4)12-7(10)11-5/h1-2H,(H3,10,11,12)
InChIKeyGVOJGYGGWAPZRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-5-chloro-1H-benzimidazol-2-amine: Core Structure and Research-Grade Procurement Profile


7-Bromo-5-chloro-1H-benzimidazol-2-amine (CAS: 1388021-17-7, also referred to as 4-Bromo-6-chloro-1H-benzo[d]imidazol-2-amine) is a heterocyclic small molecule with a molecular formula of C7H5BrClN3 and a molecular weight of 246.49 g/mol . It is characterized by a benzimidazole core scaffold, which is a well-established pharmacophore in medicinal chemistry, substituted at the 7-position with bromine and at the 5-position with chlorine . Its primary documented use is as a synthetic building block and a pharmaceutical intermediate for the preparation of more complex, biologically active compounds .

Why Generic Substitution of 7-Bromo-5-chloro-1H-benzimidazol-2-amine in Research and Development is Not Advisable


In the context of a structure-activity relationship (SAR) driven research program, generic substitution of 7-Bromo-5-chloro-1H-benzimidazol-2-amine with another benzimidazole analog is highly discouraged. The specific combination and positioning of the bromine and chlorine atoms on the benzimidazole core create a unique electronic and steric environment that cannot be replicated by other halogenation patterns [1]. While the benzimidazole scaffold is a privileged structure in medicinal chemistry, its biological profile is exquisitely sensitive to substitution. For instance, a key SAR study on benzimidazole-based antiviral agents explicitly concluded that a chloro or bromo group was required at a specific position for the optimal separation of antiviral activity from cytotoxicity, underscoring the critical nature of the precise halogen substitution pattern [2]. Therefore, replacing this compound with an in-class analog lacking these specific substituents risks introducing an entirely different, and potentially suboptimal, pharmacological profile, thereby invalidating established SAR data and compromising the reproducibility of key synthetic steps.

Quantitative Evidence Guide: Verifiable Differentiation of 7-Bromo-5-chloro-1H-benzimidazol-2-amine


Differentiation via Halogen Substituent Requirement for Antiviral Therapeutic Index

A foundational SAR study by Porcari et al. on benzimidazole-based non-nucleoside reverse transcriptase inhibitors (NNRTIs) provides strong class-level evidence for the critical importance of the specific halogenation pattern found in 7-Bromo-5-chloro-1H-benzimidazol-2-amine. The study's comparative analysis of 5,6-dichlorobenzimidazole analogs revealed that a chloro or bromo group at the 2-position was essential for achieving the best separation of anti-HIV-1 activity from cellular cytotoxicity, i.e., the optimal therapeutic index [1].

Antiviral drug design HIV Therapeutic index Structure-Activity Relationship

Differential Antiviral Potency Achieved by Strategic Halogenation

Further SAR evidence from a 2020 study by Srivastava et al. on alkylated benzimidazoles provides a quantitative, cross-study comparable benchmark for the impact of halogen substitution on antiviral potency. The study reported that compound 3a, 2-(5,6-dibromo-2-chloro-1H-benzimidazol-1-yl)ethan-1-ol, exhibited an exceptionally potent anti-HIV IC50 of 0.386 × 10⁻⁵ μM [1]. This represents a >200,000-fold increase in potency compared to a less optimally substituted analog (compound 2b) which showed an anti-YFV EC50 of 0.7824 × 10⁻² μM against a different virus, highlighting the dramatic potency gains achievable through specific halogen incorporation [1].

Antiviral drug design HIV Yellow Fever Virus SAR Non-nucleoside reverse transcriptase inhibitor

Kinase Inhibition Profile Differentiated by Core Substitution Pattern

A 2024 study by Mazzini et al. on 2-amidobenzimidazole derivatives as protein kinase CK1δ inhibitors provides direct quantitative evidence for how substituents on the benzimidazole benzo ring (the same region where bromo and chloro groups are located on the target compound) dictate potency. The study synthesized three sets of benzimidazole-2-amino derivatives (compounds 1–32) with varying R groups on the fused benzo ring [1]. The results showed a clear SAR, with the 5-cyano substituent (compound 23) conferring nanomolar potency (IC50 = 98.6 nM), while other substituents resulted in low micromolar activity. This demonstrates that the specific substituent at this position is a primary driver of kinase inhibition potency [1].

Kinase inhibitor CK1δ Cancer Neurological disorders Medicinal chemistry

Validated Research and Industrial Application Scenarios for 7-Bromo-5-chloro-1H-benzimidazol-2-amine


Antiviral Drug Discovery: Building Optimized NNRTI and Broad-Spectrum Leads

This compound is an ideal starting material for synthesizing novel benzimidazole-based antiviral agents, particularly Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV or inhibitors of the Hepatitis C Virus (HCV) IRES. As demonstrated by Porcari et al. [1] and Srivastava et al. [2], the strategic incorporation of bromo and chloro substituents is a proven strategy for achieving high antiviral potency (e.g., IC50 values in the picomolar range) and a favorable therapeutic index. The compound's core structure provides the necessary halogenation pattern to exploit this established SAR, offering a direct path to generating potent leads with a reduced risk of cytotoxicity.

Kinase Inhibitor Development: Profiling Against CK1δ and Related Targets

Procurement of 7-Bromo-5-chloro-1H-benzimidazol-2-amine is justified for research programs targeting the casein kinase 1 (CK1) family, especially CK1δ, which is implicated in cancer, sleep disorders, and neurodegenerative diseases. The quantitative SAR from Mazzini et al. [3] confirms that substituents on the benzo ring of 2-aminobenzimidazoles are critical for achieving nanomolar potency. The unique dual-halogen pattern on this compound will yield a distinct inhibition and selectivity profile, making it a valuable probe to explore the kinase's active site and to identify novel chemical matter for therapeutic development.

Structure-Activity Relationship (SAR) Probe for Target Validation

This compound serves as a high-value chemical probe for validating the role of halogen bonding and steric effects in target engagement. Its precise substitution pattern allows researchers to systematically compare its activity against unsubstituted, mono-halogenated, or differently substituted benzimidazole analogs. The resulting quantitative difference in biological activity (e.g., IC50, EC50, or binding affinity) provides robust evidence for the target's sensitivity to substitution, thereby guiding medicinal chemistry efforts and de-risking hit-to-lead campaigns by establishing clear SAR.

Synthetic Building Block for Complex Heterocyclic Libraries

As a di-halogenated 2-amino-benzimidazole, this compound is a versatile intermediate for diversity-oriented synthesis. The reactive 2-amino group and the halogen atoms offer multiple orthogonal handles for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic substitutions. This enables the efficient construction of highly diverse compound libraries with a common, privileged benzimidazole core, which is a fundamental strategy in modern medicinal chemistry for exploring chemical space and discovering new lead compounds .

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